molecular formula C19H15NO3 B7828121 2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione

2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione

Cat. No.: B7828121
M. Wt: 305.3 g/mol
InChI Key: DEHBOYMVUBUSDV-UHFFFAOYSA-N
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Description

2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione is a compound that belongs to the class of indanedione derivatives. Indanedione derivatives are known for their versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with an appropriate aniline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects. In organic electronics, the compound’s electron-accepting properties facilitate charge transfer processes, enhancing the performance of electronic devices .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(3-acetylanilino)ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHBOYMVUBUSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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